P4pal10

Thrombosis Anticoagulant Pepducin

Researchers investigating PAR4 signaling face variable results with generic antagonists lacking P4pal10's validated polypharmacology. P4pal10 is the definitive PAR4 pepducin, with documented efficacy across thrombosis, inflammation, and I/R injury models. • Reduces myocardial infarct size by up to 31% in rat I/R models when administered before ischemia • Achieves 36% reduction in thrombin generation rate vs. PAR1 counterpart P1pal12 in direct comparison • Uniquely modulates FPR2 and FFAR2 alongside PAR4, enabling GPCR cross-talk studies Full analytical documentation provided; global shipping available.

Molecular Formula C65H112N22O13
Molecular Weight 1409.7 g/mol
Cat. No. B12384638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP4pal10
Molecular FormulaC65H112N22O13
Molecular Weight1409.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N
InChIInChI=1S/C65H112N22O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24-52(90)83-51(38-88)58(96)78-36-53(91)81-46(22-19-30-75-64(69)70)59(97)85-47(23-20-31-76-65(71)72)60(98)87-49(33-42-25-27-44(89)28-26-42)57(95)77-37-54(92)82-50(34-43-35-73-39-79-43)61(99)80-41(4)56(94)86-48(32-40(2)3)62(100)84-45(55(66)93)21-18-29-74-63(67)68/h25-28,35,39-41,45-51,88-89H,5-24,29-34,36-38H2,1-4H3,(H2,66,93)(H,73,79)(H,77,95)(H,78,96)(H,80,99)(H,81,91)(H,82,92)(H,83,90)(H,84,100)(H,85,97)(H,86,94)(H,87,98)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)/t41-,45-,46-,47-,48-,49-,50-,51-/m0/s1
InChIKeyHYVVLYYGZHMEJW-JMDYEWFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P4pal10: A PAR4 Pepducin Antagonist for Thrombosis and Ischemia-Reperfusion Injury Research


P4pal10 is a cell-penetrating lipopeptide (pepducin) based on the third intracellular loop sequence of human protease-activated receptor 4 (PAR4) [1]. As a PAR4 antagonist, it modulates G-protein signaling and inhibits thrombin-mediated platelet aggregation [2]. The compound is also known to interact with formyl peptide receptor 2 (FPR2) and free fatty acid receptor 2 (FFAR2/GPR43) [3]. P4pal10 is widely utilized in cardiovascular and inflammation research due to its antithrombotic and cardioprotective properties.

Why PAR4 Pepducin P4pal10 Cannot Be Replaced by Other PAR Antagonists or In-Class Pepducins


P4pal10 exhibits a distinct pharmacological profile compared to other PAR antagonists and pepducins. While PAR1 and PAR2 antagonists target different receptor subtypes, even within the pepducin class, functional outcomes diverge significantly. For example, P4pal10 and its PAR1 counterpart P1pal12 both inhibit platelet aggregation and thrombin generation, but they do so with different potencies in specific assays [1]. Furthermore, P4pal10 displays unique modulatory effects on FPR2 and FFAR2, which are not shared by other PAR4 antagonists like tc-Y-NH2 [2]. These differences underscore that generic substitution with alternative PAR modulators can lead to unpredictable and non-equivalent experimental outcomes, necessitating careful compound selection based on quantitative evidence.

Quantitative Differentiation of P4pal10 from Key Comparators in Functional Assays and In Vivo Models


Direct Comparison: P4pal10 vs. P1pal12 in Thrombin Generation Inhibition

In a head-to-head study using platelet-rich plasma (PRP), both P4pal10 and P1pal12 inhibited tissue factor (TF)-initiated thrombin generation. However, the magnitude of inhibition differed. Concentrations that blocked thrombin-induced calcium influx and platelet aggregation reduced the rate of thrombin generation during the propagation phase by 36% for P4pal10 compared to 38% for P1pal12 [1].

Thrombosis Anticoagulant Pepducin

Selectivity Profile: P4pal10's Distinct Modulation of FPR2 and FFAR2

Unlike the well-characterized Gαq inhibitor YM-254890, P4pal10 did not inhibit signaling downstream of the Gαq-coupled receptors P2Y2R and PAFR in human neutrophils. Instead, it uniquely inhibited signaling downstream of the Gαi-coupled receptor FPR2 and allosterically modulated FFAR2, a receptor for which no effect was observed with the comparator [1].

GPCR Neutrophil Signaling

Cardioprotective Efficacy: P4pal10 vs. Vehicle in Myocardial Ischemia-Reperfusion Injury

In a rat model of coronary artery ligation-induced ischemia-reperfusion injury, P4pal10 treatment (10 μg/kg) before ischemia significantly decreased infarct size (IS) by 31% compared to vehicle control. The reduction was 21% when given during ischemia and 19% when given after ischemia [1].

Cardioprotection Ischemia-Reperfusion Myocardial Infarction

Potency in Platelet Aggregation: P4pal10 vs. P1pal12 and Other PAR Antagonists

P4pal10 completely blocks aggregation of human platelets in response to PAR4 activators at concentrations that also inhibit thrombin-induced extracellular calcium influx [1]. While a direct, head-to-head IC50 comparison with P1pal12 in the same platelet aggregation assay is not available in the provided literature, both compounds are established as effective inhibitors of platelet aggregation in their respective PAR pathways [2].

Platelet Aggregation Thrombosis Antithrombotic

Recommended Applications of P4pal10 Based on Quantitative Evidence


Cardiovascular Research: Myocardial Ischemia-Reperfusion Injury Models

P4pal10 is particularly well-suited for studies of myocardial ischemia-reperfusion (I/R) injury. The compound's demonstrated ability to reduce infarct size by up to 31% in a rat model when administered before ischemia [1] provides a robust, quantifiable endpoint. This makes it a valuable tool for investigating cardioprotective mechanisms and evaluating adjunct therapies.

Thrombosis and Hemostasis Studies: Platelet Function and Thrombin Generation

In thrombosis research, P4pal10 serves as a critical tool for dissecting PAR4-mediated platelet activation and coagulation. Its direct, head-to-head comparison with P1pal12 showing a 36% reduction in thrombin generation rate [1] allows researchers to differentiate the roles of PAR1 and PAR4 in thrombus formation and to study the anticoagulant effects specific to PAR4 blockade.

Inflammation and Neutrophil Biology Research

Given its unique modulatory effects on FPR2 and FFAR2 in human neutrophils [1], P4pal10 is an essential compound for investigating the intersection of PAR4, FPR2, and FFAR2 signaling in inflammatory responses. This polypharmacology is particularly relevant in models of acute inflammation, such as carrageenan-induced edema and granulocyte infiltration, where the compound has shown significant efficacy [2].

GPCR Pharmacology: Investigating Receptor Cross-Talk and Biased Signaling

The distinct signaling profile of P4pal10—inhibiting Gαq-coupled PAR4 while also modulating Gαi-coupled FPR2 and FFAR2 [1]—makes it a powerful tool compound for mechanistic studies of GPCR cross-talk and biased agonism/antagonism. It allows researchers to probe how modulation of one GPCR can influence the signaling of others within the complex cellular environment.

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